![molecular formula C9H13ClFNO B1523244 (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1213398-74-3](/img/structure/B1523244.png)
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
“®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1309598-55-7 . It has a molecular weight of 205.66 . The IUPAC name for this compound is (1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Enzymatic Activity and Metabolism
Enantioselective Metabolism of Pesticides : The metabolism of certain pesticides, like methoxychlor, by human cytochromes P450 has been studied, indicating differences in the formation of enantiomers by various P450 isoforms. This research is crucial for understanding how these substances are processed in the human body and their potential effects (Hu & Kupfer, 2002).
Role of Hepatic Monooxygenases : Investigations into how hepatic monooxygenases metabolize methoxychlor into estrogenic metabolites provide insight into the biochemical pathways and potential health impacts of exposure to these compounds (Bulger, Feil & Kupfer, 1985).
Environmental Degradation and Impact
Reductive Dechlorination by Bacteria : Research on how environmental bacteria, such as Eubacterium limosum, dechlorinate methoxychlor under anaerobic conditions helps in understanding the environmental fate and potential risks of these chemicals (Yim et al., 2008).
Degradation by Fungi : The white rot fungus Phanerochaete chrysosporium has been shown to metabolize methoxychlor, indicating a potential bioremediation approach for environments contaminated with this pesticide (Grifoll & Hammel, 1997).
Synthesis and Chemical Properties
Efficient Synthesis of Pharmaceuticals : Studies on the synthesis of pharmaceuticals, like NK(1) receptor antagonist Aprepitant, demonstrate the application of (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in the efficient production of medically important compounds (Brands et al., 2003).
Chemistry of Methoxychlor Derivatives : Investigations into the chemistry of methoxychlor derivatives provide valuable information on the properties and potential uses of these compounds in various fields (Baarschers & Vukmanich, 1986).
Reproductive and Endocrine Effects
Effects on Folliculogenesis : Early postnatal exposure to methoxychlor has been shown to inhibit folliculogenesis and stimulate anti-Mullerian hormone production in rats, highlighting its potential impact on reproductive health (Uzumcu et al., 2006).
Conversion to Estrogen : The conversion of methoxychlor to estrogenic compounds by human cytochrome P450s, particularly CYP2C19 and CYP1A2, underscores the potential endocrine-disrupting effects of this substance in humans (Stresser & Kupfer, 1998).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPYFQNNQZFTB-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681088 | |
Record name | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1213398-74-3 | |
Record name | (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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